N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide: shares structural similarities with other benzothiazole and pyrimidine derivatives.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine derivatives: Widely used in pharmaceuticals for their antiviral and anticancer activities.
Uniqueness
The unique combination of benzothiazole, pyrimidine, and oxolane rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c1-14-17(15(2)24-21(23-14)29-3)10-11-20(27)26(13-16-7-6-12-28-16)22-25-18-8-4-5-9-19(18)30-22/h4-5,8-9,16H,6-7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWKKXTZLGFSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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